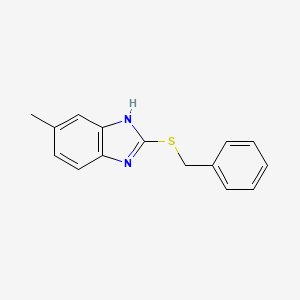

2-benzylsulfanyl-6-methyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-6-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)17-15(16-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPHIXQVOQZDPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties

The synthesis of 2-benzylsulfanyl-6-methyl-1H-benzimidazole can be approached through established synthetic routes for benzimidazole (B57391) derivatives. A common and effective method involves a two-step process. The first step is the synthesis of the precursor, 6-methyl-1H-benzimidazole-2-thiol, which is typically achieved by the condensation of 4-methyl-o-phenylenediamine with carbon disulfide. The subsequent step involves the S-alkylation of the thiol group with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base to yield the final product.

Interactive Data Table: Physicochemical Properties of Related Benzimidazole Derivatives This table presents data for structurally similar compounds to provide an expected profile for this compound.

| Property | 2-Methyl-1H-benzimidazole | 2-(Methylthio)-1H-benzimidazole | 2-(Benzylthio)-1H-benzimidazole |

| Molecular Formula | C₈H₈N₂ | C₈H₈N₂S | C₁₄H₁₂N₂S |

| Molecular Weight | 132.16 g/mol | 164.23 g/mol | 240.33 g/mol |

| Melting Point | 175-178 °C | 202-204 °C | 188-190 °C |

| Appearance | White to off-white crystalline powder | White to light yellow powder | White to off-white powder |

| Solubility | Soluble in ethanol (B145695), methanol | Soluble in DMSO, DMF | Soluble in DMSO, Chloroform |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzylsulfanyl 6 Methyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-benzylsulfanyl-6-methyl-1H-benzimidazole, offering detailed information about the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum provides precise information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group, the methyl protons, and the N-H proton of the imidazole (B134444) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

Expected ¹H NMR Spectral Data:

N-H Proton: A broad singlet, typically in the downfield region (around 12.0-13.0 ppm), which can be confirmed by D₂O exchange.

Aromatic Protons (Benzimidazole Ring): Signals for the three protons on the substituted benzene (B151609) ring are expected in the aromatic region (approximately 7.0-7.6 ppm). The proton adjacent to the methyl group will likely appear as a singlet or a narrowly split doublet, while the other two will exhibit doublet or doublet of doublets patterns depending on their coupling.

Aromatic Protons (Benzyl Ring): Five protons on the benzyl group will produce signals in the aromatic region (around 7.2-7.4 ppm), likely appearing as a complex multiplet.

Methylene Protons (-S-CH₂-): A sharp singlet corresponding to the two methylene protons is expected, typically in the range of 4.3-4.6 ppm.

Methyl Protons (-CH₃): A singlet for the three methyl protons will appear in the upfield region, generally around 2.4-2.5 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Expected ¹³C NMR Spectral Data:

C=N Carbon (C2): The carbon atom of the imidazole ring bonded to the sulfur and two nitrogen atoms is expected to resonate significantly downfield, typically in the range of 150-155 ppm.

Aromatic Carbons (Benzimidazole Ring): The carbons of the benzimidazole ring will appear in the aromatic region (110-145 ppm). The quaternary carbons will have different chemical shifts compared to the protonated carbons. The carbon bearing the methyl group (C6) and the quaternary carbons involved in the ring fusion (C3a, C7a) will have characteristic shifts.

Aromatic Carbons (Benzyl Ring): The carbons of the benzyl group's phenyl ring will also resonate in the 127-138 ppm range. The quaternary carbon attached to the methylene group will be distinct from the protonated carbons.

Methylene Carbon (-S-CH₂-): The methylene carbon is expected to appear in the range of 35-40 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal will be found in the upfield region, typically around 20-22 ppm.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal correlations between coupled protons, for instance, confirming the connectivity of protons within the aromatic rings.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons (e.g., matching the methylene protons to the methylene carbon).

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons and linking the different fragments of the molecule, such as the connection between the methylene protons and the C2 carbon of the benzimidazole ring, as well as the carbons of the benzyl ring.

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

Vibrational spectroscopy, including IR and FT-Raman, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum is expected to show a prominent N-H stretching vibration as a broad band in the 3100-3400 cm⁻¹ region, characteristic of the imidazole ring. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=N stretching of the imidazole ring and C=C stretching vibrations of the aromatic rings are expected in the 1450-1620 cm⁻¹ region. The C-N stretching vibrations would likely be observed in the 1250-1350 cm⁻¹ range. The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. The C-S bond, being more polarizable, may also show a more distinct signal in the Raman spectrum compared to the IR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The benzimidazole ring system is a known chromophore. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands. These bands arise from π → π* transitions within the conjugated benzimidazole and benzyl aromatic systems. The presence of the sulfur atom (an auxochrome) attached to the benzimidazole ring can influence the position and intensity of these absorption maxima (λ_max). Typically, benzimidazole derivatives show strong absorption bands in the range of 240-290 nm.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₅H₁₄N₂S), the primary goal is to confirm its molecular weight. The calculated monoisotopic mass is approximately 254.09 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z 254 or 255, respectively. The presence of this peak confirms the molecular formula of the compound. Further fragmentation patterns observed in the mass spectrum can provide additional structural information, such as the loss of the benzyl group (C₇H₇, m/z 91) or other characteristic fragments, which helps to piece together the molecular structure.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

A comprehensive search of crystallographic databases and scientific literature did not yield any specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and intermolecular interactions based on experimental X-ray diffraction is not possible at this time.

While crystallographic data is available for numerous other benzimidazole derivatives, the strict focus of this article on this compound prevents the inclusion of data from related but distinct chemical entities. The elucidation of the precise three-dimensional arrangement of this specific molecule in the solid state awaits future experimental investigation.

Computational and Theoretical Investigations of 2 Benzylsulfanyl 6 Methyl 1h Benzimidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. DFT calculations, particularly using hybrid functionals like B3LYP, are widely employed to investigate the structure and electronic characteristics of benzimidazole (B57391) derivatives. nih.govmdpi.comresearchgate.netmdpi.com

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 2-benzylsulfanyl-6-methyl-1H-benzimidazole, this process involves calculating the molecular structure with the lowest possible energy. DFT methods, such as B3LYP with a 6-311G(d,p) or similar basis set, are used to predict key structural parameters like bond lengths, bond angles, and dihedral (torsion) angles. nih.govmdpi.com

Based on studies of structurally similar compounds, such as 6-methyl-2-substituted-1H-benzimidazoles and molecules containing a benzylsulfanyl group, the optimized geometry of this compound can be predicted. nih.govnih.gov The benzimidazole ring system is expected to be nearly planar. nih.gov However, the entire molecule is not planar due to the flexible benzylsulfanyl group attached at the C2 position. The orientation of the benzyl (B1604629) and sulfide (B99878) groups relative to the benzimidazole core is defined by key dihedral angles. For instance, in a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the substituent at the C2 position is significantly twisted out of the plane of the benzimidazole ring. nih.gov A similar non-planar conformation is expected for the benzylsulfanyl group in the title compound.

Below is a table illustrating the kind of structural parameter data obtained from DFT calculations on related benzimidazole structures.

| Parameter | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| N-C (imidazole ring) | 1.37 - 1.39 |

| C=N (imidazole ring) | 1.30 - 1.38 |

| C-S (thioether link) | ~1.77 |

| S-CH₂ (thioether link) | ~1.83 |

| Bond Angles (°) ** | |

| N-C-N (imidazole ring) | ~113 |

| C-S-C (thioether link) | ~103 |

| Dihedral Angles (°) ** | |

| Benzimidazole-S-CH₂-Phenyl | Variable (defines conformation) |

Note: The values are representative and derived from DFT studies on analogous benzimidazole and benzylsulfanyl-containing molecules. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high reactivity, while a large gap implies high stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system and the sulfur atom, which possess lone pairs of electrons. researchgate.net The LUMO, conversely, is anticipated to be distributed over the π-system of the benzyl group and the imidazole (B134444) portion of the fused ring. researchgate.net This distribution indicates that the molecule can engage in various electronic transitions and interactions. The HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. mdpi.com

The table below presents typical FMO energy values derived from DFT calculations on similar benzimidazole derivatives.

| Parameter | Representative Calculated Value (eV) |

| E(HOMO) | -5.8 to -6.2 |

| E(LUMO) | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are illustrative, based on published data for various substituted benzimidazoles. researchgate.netresearchgate.net

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes observed in experimental spectra. mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which typically shows good agreement with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.net

For this compound, the predicted vibrational spectrum would feature characteristic bands for its functional groups. Key vibrational modes would include:

N-H stretching: A distinct band around 3400-3600 cm⁻¹ associated with the imidazole N-H group. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations from the benzene (B151609) and benzimidazole rings are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups would appear just below 3000 cm⁻¹. mdpi.com

C=N and C=C stretching: Strong bands in the 1450-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic rings. mdpi.com

C-S stretching: Vibrations associated with the carbon-sulfur bond of the thioether linkage, typically found in the 600-800 cm⁻¹ region.

The Potential Energy Distribution (PED) analysis is often performed alongside frequency calculations to determine the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration. mdpi.com

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the NMR chemical shifts (δ) of molecules. researchgate.netnih.gov Theoretical calculations of ¹H and ¹³C NMR spectra are valuable for confirming molecular structures and assigning experimental signals. nih.gov The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

For this compound, the predicted ¹H NMR spectrum would show:

A signal for the N-H proton, likely in the downfield region (δ > 10 ppm), characteristic of imidazole protons. nih.gov

A singlet for the methylene (-CH₂-) protons of the benzyl group.

A singlet for the methyl (-CH₃) protons.

A series of multiplets in the aromatic region (δ 7-8 ppm) corresponding to the protons on the benzimidazole and benzyl rings. researchgate.net

The ¹³C NMR spectrum would display distinct signals for each unique carbon atom. Key predicted shifts include:

The C2 carbon of the benzimidazole ring, attached to the sulfur atom, would appear significantly downfield. mdpi.com

Signals for the aromatic carbons of both ring systems.

A signal for the aliphatic methylene carbon.

A signal for the methyl group carbon in the upfield region. researchgate.net

It is important to note that for N-unsubstituted benzimidazoles, prototropic tautomerism can occur in solution, leading to the averaging of certain ¹³C NMR signals. nih.gov Computational studies can model individual tautomers to help resolve these spectral features. nih.gov

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MESP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. nih.govnih.gov

In the MESP map of this compound, the most negative potential (red/yellow) is expected to be localized around the nitrogen atoms of the imidazole ring and the sulfur atom of the thioether group, due to their lone pairs of electrons. nih.govresearchgate.net These sites represent the primary centers for electrophilic attack or hydrogen bonding. nih.gov Conversely, the regions of highest positive potential (blue) are anticipated to be around the N-H hydrogen atom and the hydrogens of the aromatic rings, making them susceptible to nucleophilic attack. nih.gov The MESP map provides a powerful qualitative prediction of the molecule's intermolecular interaction patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer (delocalization) interactions. mdpi.com It examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of the delocalization. nih.gov

For this compound, NBO analysis would reveal several key interactions:

π → π interactions:* Significant delocalization would be observed within the π-systems of the benzimidazole and benzyl aromatic rings, contributing to their stability.

n → π interactions:* Charge transfer from the lone pairs (n) of the nitrogen and sulfur atoms to the antibonding π* orbitals of the aromatic rings. These interactions are crucial for understanding the electronic communication between the substituent and the ring system.

n → σ interactions:* Delocalization from lone pairs into adjacent antibonding sigma (σ*) orbitals.

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are crucial in understanding the chemical reactivity and stability of a molecule. These parameters, including chemical hardness (η) and electrophilicity (ω), provide a quantitative measure of a molecule's resistance to change in its electron distribution and its ability to accept electrons, respectively.

To provide a representative understanding, the following table illustrates typical ranges of global reactivity descriptors calculated for other benzimidazole derivatives, which could be extrapolated to estimate the reactivity of this compound.

| Descriptor | Definition | Typical Values for Benzimidazole Derivatives |

| Chemical Hardness (η) | Resistance to deformation or change in electron distribution. | 2.5 - 3.6 eV nih.gov |

| Electrophilicity (ω) | A measure of the ability of a species to accept electrons. | Varies based on substitution nih.gov |

Molecular Docking Simulations for Potential Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Although specific molecular docking studies for this compound are not extensively documented, research on analogous benzimidazole compounds has identified several potential protein targets. Benzimidazole derivatives are known to interact with a variety of enzymes and receptors, making them attractive scaffolds for drug design. For example, molecular docking studies have been performed on 1,2-disubstituted benzimidazole compounds against protein targets relevant to cancer, such as lung cancer protein (PDB ID: 1M17) and colon cancer antigen protein (PDB ID: 2HQ6). nih.gov In one study, a synthesized 1,2-disubstituted benzimidazole derivative showed a promising binding affinity of -6.6 kcal/mol with a lung cancer-associated protein. nih.gov

Another study focused on methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, a compound with structural similarities to the subject of this article, and its interaction with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The docking results indicated a strong ligand-receptor complex with a Vina score of -6.8 kcal/mol, suggesting its potential as a VEGFR-2 inhibitor. cyberleninka.ru

The following table summarizes representative findings from molecular docking studies on related benzimidazole derivatives, highlighting potential protein targets and their associated binding affinities.

| Potential Protein Target | PDB ID | Function | Representative Binding Affinity (kcal/mol) for Analogous Compounds |

| Lung Cancer Protein | 1M17 | Involved in cancer progression | -6.6 nih.gov |

| Colon Cancer Antigen Protein | 2HQ6 | Associated with colorectal cancer | Not specified nih.gov |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Not specified | Key mediator of angiogenesis | -6.8 cyberleninka.ru |

In Silico ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic properties of a compound. These predictions help in identifying candidates with favorable drug-like properties and reducing the likelihood of late-stage failures.

While a specific ADMET profile for this compound is not available in the public domain, numerous studies have reported the in silico ADMET properties of other benzimidazole derivatives. nih.govjaptronline.comrsc.orgresearchgate.netnih.gov These studies typically use various computational models and software to predict parameters such as oral bioavailability, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and aqueous solubility.

For instance, in silico ADME predictions for a series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles were conducted to evaluate their drug-likeness. nih.govrsc.org Similarly, ADMET studies on novel benzimidazole-1,3,4-oxadiazole derivatives indicated good oral bioavailability for the designed compounds. japtronline.com

The table below presents a hypothetical but representative ADMET profile for a benzimidazole derivative like this compound, based on findings for similar compounds.

| ADMET Parameter | Predicted Property | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Prediction of whether the compound can cross into the central nervous system. |

| Plasma Protein Binding | High | The extent to which a drug binds to proteins in the blood can affect its efficacy. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this key metabolic enzyme. |

| CYP3A4 Inhibition | Non-inhibitor/Inhibitor | Potential for drug-drug interactions depends on the specific derivative. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely/Unlikely | Predicts the likelihood of renal excretion. |

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy Investigations

The benzimidazole (B57391) scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Investigations into derivatives with substitutions at the 2- and 6-positions, similar to the target compound, have shown a range of antibacterial, antifungal, and antitubercular activities.

Antibacterial Activity

Studies on compounds structurally related to 2-benzylsulfanyl-6-methyl-1H-benzimidazole, such as 2-(substituted-benzylsulfanyl)-1H-benzimidazoles and 2-benzylthiomethyl-1H-benzimidazole derivatives, have demonstrated notable antibacterial effects.

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus MSSA, MRSA, Streptococcus faecalis, Bacillus subtilis, Micrococcus luteus)

Derivatives of 2-benzylthiomethyl-1H-benzimidazole have shown significant potency against Staphylococcus aureus. In one study, six different derivatives displayed significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 140 to 320 µg/mL. Specifically, certain compounds within this series were found to have bactericidal effects on S. aureus.

Another study on N,2,6-trisubstituted 1H-benzimidazole derivatives, which include the 6-methyl group, also reported potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. For instance, compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl) showed a MIC of 4–16 μg mL−1 against these strains and a MIC of 16 μg mL−1 against Streptococcus faecalis. nih.gov

The broader class of 2-(substituted-benzylsulfanyl)-1H-benzimidazoles has been screened for activity using the disk diffusion method. These compounds showed moderate to good activity against Gram-positive bacteria, including Bacillus subtilis and Micrococcus luteus. researchgate.netresearchgate.net The presence of certain substituents, such as halogens on the phenyl ring, appeared to enhance activity. researchgate.net

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of benzimidazole derivatives against Gram-negative bacteria is often more varied. Studies on 2-benzylthiomethyl-1H-benzimidazole derivatives showed that five compounds had a significant antibacterial effect against Escherichia coli, with MIC values ranging from 140 to 400 µg/mL. N-alkylation of this scaffold resulted in several compounds with MICs between 140 to 290 µg/mL against E. coli. researchgate.net

Similarly, the N,2,6-trisubstituted 1H-benzimidazole derivative 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl) demonstrated good activity against E. coli with a MIC value of 16 μg mL−1. nih.gov

Screening of 2-(substituted-benzylsulfanyl)-1H-benzimidazoles indicated moderate activity against both E. coli and Pseudomonas aeruginosa. researchgate.netresearchgate.net

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of the benzimidazole core is well-documented. nih.govresearchgate.net Research on 2-(substituted-benzylsulfanyl)-1H-benzimidazoles demonstrated moderate activity against the fungal strains Candida albicans and Aspergillus niger in preliminary screenings. researchgate.netresearchgate.net The activity was influenced by the nature of the substituents on the benzyl (B1604629) ring. For example, a compound with both chloro and iodo substituents showed promising antifungal effects. researchgate.net While many benzimidazole derivatives show promise, some studies on related structures reported inactivity against C. albicans and A. niger. mdpi.com

Antitubercular Activity against Mycobacterium tuberculosis (H37Rv strain, MDR strains)

Although no specific data exists for this compound, the 2-(benzylthio)-1H-benzo[d]imidazole scaffold has been identified as a promising starting point for novel antitubercular agents. A series of these compounds were evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. scielo.br

Within this series, compounds 6p (dinitro-substituted) and 6z were identified as lead compounds, with MIC values of 6.9 µM and 3.8 µM, respectively. scielo.br These leading compounds also showed activity against multidrug-resistant (MDR) strains of M. tuberculosis. scielo.br Further studies on 2-alkylsulfanyl/arylsulfanylbenzimidazoles confirmed that compounds with a benzylsulfanyl group at the 2-position exhibited good activity, with one derivative showing a MIC of 0.31 μg mL−1 against the H37Rv strain. nih.gov

Antiproliferative and Anticancer Research

The benzimidazole structure is a key component in a variety of anticancer agents due to its ability to interact with numerous biological targets. nih.gov While this compound has not been specifically evaluated, related structures have shown significant antiproliferative effects.

For instance, a study on N,2,6-trisubstituted 1H-benzimidazole derivatives, which share the 6-methyl substitution, demonstrated potent cytotoxic activity against several human cancer cell lines. Compounds such as 3k, 3l, 4c, 4g, and 4j were effective against HepG2 (liver), MDA-MB-231 (breast), MCF7 (breast), RMS (rhabdomyosarcoma), and C26 (colon) cancer cells, with IC50 values in the low micromolar range (2.39–10.95 µM). nih.gov Docking studies suggested that these compounds might target dihydrofolate reductase (DHFR), an enzyme involved in both microbial and cancer cell proliferation. nih.gov

The broader class of benzimidazole derivatives has been extensively reviewed for its anticancer potential, targeting mechanisms such as microtubule inhibition and DNA binding. nih.govresearchgate.net

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article focusing solely on the chemical compound “this compound” according to the specified outline.

The search for specific research findings, data, and mechanistic studies for this exact compound did not yield sufficient information to generate thorough, informative, and scientifically accurate content for the requested sections and subsections.

While the broader class of compounds, benzimidazole derivatives (in particular 2,6-disubstituted benzimidazoles), has been studied for the biological activities mentioned in the outline—including in vitro cytotoxicity, antiproliferative mechanisms, and enzyme inhibition (DHFR, Pks13, COX-2)—the data is not specific to "this compound". Adhering to the strict instruction to focus solely on this compound and not introduce information from other related derivatives prevents the creation of the requested article.

Therefore, the following sections cannot be completed with scientifically accurate and specific data for "this compound":

Enzyme Inhibition Studies

Identification of Other Potential Enzyme Targets:Without primary research on this compound, no other potential enzyme targets can be identified.

To provide an article that meets the requirements of being thorough and scientifically accurate, primary research data specific to "this compound" would be necessary.

DNA and Biomolecule Interaction Studies (e.g., DNA binding, intercalation)

The benzimidazole scaffold, being structurally similar to naturally occurring purines, provides a unique framework for interaction with biological macromolecules, most notably DNA. nih.gov Various benzimidazole derivatives have been shown to interact with DNA, with the mode of binding—ranging from intercalation to groove binding—largely dependent on the nature and position of their substituents. nih.govnih.gov Compounds with planar aromatic systems can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This action can lead to significant disruptions in DNA replication and transcription, forming the basis of their chemotherapeutic potential against cancer cells. nih.govresearchgate.net

Studies on benzimidazole-based compounds have demonstrated that their interaction with DNA is a key mechanism for their biological effects. nih.gov These interactions can stabilize, lengthen, and unwind the DNA helix. nih.gov For instance, certain 2-arylbenzimidazole derivatives have shown a preference for binding to the minor groove of DNA, particularly at AT-rich sequences. nih.govresearchgate.net The binding affinity is often strong, as evidenced by high binding constants (Kb) determined through spectroscopic methods. rsc.org While direct studies on this compound are not extensively detailed in the reviewed literature, the established behavior of structurally related benzimidazoles suggests that it likely interacts with DNA. The planar benzimidazole ring system coupled with the aromatic benzylsulfanyl group could facilitate intercalative or groove-binding interactions. nih.gov

Structure-Activity Relationship (SAR) Elucidations

The biological activity of benzimidazole derivatives is profoundly influenced by the type and position of substituents on the core bicyclic structure. acs.orgnih.gov Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. For the benzimidazole class, the N-1, C-2, and C-5/C-6 positions have been identified as key sites for modification to modulate pharmacological effects. rsc.orgnih.gov

Impact of Substituents at the N-1 and C-2 Positions on Biological Potency

The N-1 and C-2 positions of the benzimidazole ring are critical for determining the biological potency and spectrum of activity. acs.orgrsc.org

C-2 Position: The substituent at the C-2 position plays a pivotal role in the interaction of benzimidazole derivatives with their biological targets. A wide array of groups, including aromatic rings, alkyl chains, and thioethers, have been explored at this position. nih.govresearchgate.net The introduction of a substituted phenyl ring at C-2, for instance, has been shown to increase anticancer activity. nih.gov In the case of this compound, the C-2 position is occupied by the benzylsulfanyl group, which contributes to the molecule's specific biological profile.

| Position | Substituent Type | General Impact on Biological Activity | Reference Example |

|---|---|---|---|

| N-1 | Alkyl/Aliphatic Chains | Improves lipophilicity and can enhance overall activity. | N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives showed potent antibacterial activity. acs.org |

| N-1 | Benzyl Groups | Can increase chemotherapeutic activity. | Observed in drugs like clemizole (B1669166) and candesartan. rsc.org |

| C-2 | Substituted Phenyl Ring | Often increases anticancer and antimicrobial activity. | 2-Arylbenzimidazole derivatives exhibited significant anticancer activity. nih.gov |

| C-2 | Thioether Linkage (e.g., Benzylsulfanyl) | Contributes to specific interactions with biological targets; activity depends on the nature of the thio-linked group. | 2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazoles showed COX-2 inhibitory activity. nih.gov |

Role of the 6-Methyl Substitution on Pharmacological Profiles

Substitutions on the benzene (B151609) ring of the benzimidazole nucleus, specifically at the C-5 and C-6 positions, also significantly modulate the pharmacological properties. nih.govnih.gov Due to tautomerism, a substituent at position 5 is often equivalent to one at position 6.

Influence of Benzylsulfanyl Moiety Modifications on Activity

The benzylsulfanyl moiety at the C-2 position is a defining feature of this compound. This group consists of a flexible thioether (-S-CH2-) linker and a benzyl ring. Modifications to either part of this moiety can drastically alter the compound's biological activity.

SAR studies on related 2-thio-benzimidazoles have shown that both the sulfur atom and the aromatic ring are important for activity. The sulfur atom can participate in hydrogen bonding or coordinate with metal ions in enzyme active sites. The benzyl ring can engage in hydrophobic or π-stacking interactions. A quantitative structure-activity relationship (QSAR) study on benzylsulfanyl imidazoles as cytokine release inhibitors indicated that substituents on the aromatic ring of the benzylsulfanyl group significantly impact inhibitory action. nih.gov For instance, modifying the electronic properties of the phenyl ring through substitution can fine-tune the binding affinity of the molecule for its target. nih.gov

| Modification Site | Type of Modification | Potential Effect on Activity |

|---|---|---|

| Thioether Linker (-S-) | Oxidation (to sulfoxide (B87167) or sulfone) | Alters polarity and hydrogen bonding capacity, potentially changing target selectivity. nih.gov |

| Methylene (B1212753) Bridge (-CH2-) | Changing linker length or rigidity | Affects the orientation of the benzyl group relative to the benzimidazole core, influencing binding. |

| Benzyl Ring | Substitution (e.g., with halogens, methoxy (B1213986) groups) | Modifies electronic and steric properties, affecting hydrophobic and electronic interactions with the target. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org For benzimidazole derivatives, QSAR studies have been employed to predict their activity and guide the design of new, more potent analogues. biointerfaceresearch.comnih.gov

These models typically use a variety of molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. For instance, a QSAR analysis of a set of benzimidazole derivatives with tuberculostatic activity revealed that the activity depended on the size of the substituent at the C-2 position and the field effect of substituents at the N-1 position. nih.gov Another QSAR study on benzimidazole-4-carboxamide derivatives as anti-enterovirus agents successfully developed a predictive model based on 3D structural features. biointerfaceresearch.com

While a specific QSAR model for this compound was not identified in the reviewed literature, general models for related structures highlight the importance of descriptors such as:

LogP (lipophilicity): Crucial for membrane permeability.

Molar Refractivity (MR): A measure of molecular volume and polarizability.

Electronic parameters (e.g., Hammett constants): Describe the electron-donating or withdrawing nature of substituents.

Topological indices: Describe molecular shape and branching.

These studies collectively indicate that a balance of steric, electronic, and hydrophobic properties is essential for the optimal biological activity of benzimidazole-based compounds. nih.govscirp.org

Future Directions and Research Perspectives

Design and Synthesis of Novel 2-Benzylsulfanyl-6-methyl-1H-benzimidazole Analogs with Enhanced Biological Activity

Future research should prioritize the rational design and synthesis of novel analogs of this compound to enhance its biological efficacy. A systematic exploration of structure-activity relationships (SAR) will be crucial. Modifications can be targeted at three primary sites: the benzylsulfanyl group, the methyl group at the 6-position, and the benzimidazole (B57391) core itself.

The introduction of various substituents on the phenyl ring of the benzylsulfanyl moiety could significantly modulate activity. For instance, electron-donating or electron-withdrawing groups could alter the electronic properties and, consequently, the binding affinity of the molecule to its biological target. Similarly, substitutions on the benzimidazole ring system could influence its physicochemical properties, such as solubility and membrane permeability.

Table 1: Proposed Analogs of this compound for Future Synthesis and Evaluation

| Modification Site | Proposed Substituents | Rationale |

|---|---|---|

| Benzylsulfanyl Phenyl Ring | -F, -Cl, -Br, -NO2, -OCH3, -CF3 | To investigate the influence of electronic effects on biological activity. |

| Methyl Group (Position 6) | -H, -Cl, -F, -OCH3 | To probe the impact of steric and electronic properties at this position. |

| Benzimidazole N-1 Position | Alkyl chains, Benzyl (B1604629) groups | To enhance lipophilicity and potentially alter the mechanism of action. |

Exploration of Alternative and Sustainable Synthetic Pathways

The conventional synthesis of benzimidazole derivatives often involves condensation reactions that may require harsh conditions or catalysts. nih.gov Future research should focus on developing more sustainable and efficient synthetic routes to this compound and its analogs. Green chemistry principles, such as the use of microwave-assisted synthesis, solvent-free reactions, and recyclable catalysts, should be explored. nih.govnih.gov

For example, the use of p-toluenesulfonic acid under solvent-free grinding conditions has been shown to be an efficient method for synthesizing other 1,2-disubstituted benzimidazoles. nih.gov Investigating similar protocols for the synthesis of the target compound could lead to higher yields, shorter reaction times, and a reduced environmental footprint.

Advanced Computational Modeling for Precise Mechanism Delineation

Advanced computational modeling and in silico studies are indispensable tools for elucidating the mechanism of action of novel compounds. researchgate.net Molecular docking studies can be employed to predict the binding interactions of this compound with various biological targets, such as enzymes and receptors. This can help in identifying potential protein targets and understanding the molecular basis of its activity. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) simulations can provide deeper insights into the electronic and structural properties of the molecule and its interactions within a biological system. These computational approaches can guide the design of more potent and selective analogs, thereby accelerating the drug discovery process.

Investigation of Synergistic Effects with Established Therapeutic Agents

The potential for synergistic interactions between this compound and existing therapeutic agents is a promising area for future investigation. Combination therapies often lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. nih.gov

For instance, studies on other benzimidazole derivatives have demonstrated synergistic effects with antimicrobial agents against resistant bacterial strains. nih.gov Future research could explore the combination of this compound with known anticancer, antimicrobial, or anti-inflammatory drugs to identify potential synergistic pairings.

Development of Targeted Delivery Systems for this compound

To maximize the therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted delivery systems is a critical future direction. Encapsulating the compound in nanocarriers, such as liposomes, nanoparticles, or micelles, could improve its solubility, stability, and bioavailability.

Furthermore, these delivery systems can be functionalized with targeting ligands (e.g., antibodies, peptides) to ensure specific accumulation at the site of action, such as a tumor or an area of inflammation. This approach would not only enhance the therapeutic index of the compound but also reduce its systemic exposure and potential side effects.

Comprehensive Mechanistic Pathway Elucidation within Biological Systems

A thorough understanding of the molecular pathways modulated by this compound is essential for its development as a therapeutic agent. Future research should employ a range of biochemical and cell-based assays to identify the specific cellular targets and signaling cascades affected by the compound.

Techniques such as proteomics and genomics can be used to obtain a global view of the changes in protein and gene expression induced by the compound. Elucidating the precise mechanism of action will not only validate its therapeutic potential but also aid in the identification of biomarkers for predicting treatment response. Some benzimidazole derivatives have been shown to inhibit specific enzymes, and similar investigations could be fruitful for this compound. mdc-berlin.de

Q & A

Q. What are the common synthetic routes for 2-benzylsulfanyl-6-methyl-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves condensation of o-phenylenediamine derivatives with sulfanyl acetates or via nucleophilic substitution at the benzimidazole sulfur atom. For example, solvent-free reductive amination with aldehydes under reflux conditions (e.g., absolute ethanol, 4–6 hours) is a validated method. Monitoring reaction progress via TLC (chloroform:methanol, 7:3) and quenching in ice water improves purity . Optimizing stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) and temperature control can mitigate side reactions like over-alkylation.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, bond angles (e.g., C7A–N1–C2 = 108.2°) and torsion angles (e.g., S1–N1–C7A = 174.6°) are resolved using programs like SHELXL for refinement. Mixed crystals, as seen in 2-n-butyl-6-chloro derivatives (0.759:0.241 ratio), require careful handling of disorder using split-site occupancy models . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify substituent patterns (e.g., benzylsulfanyl protons at δ 4.2–4.5 ppm).

- FT-IR : Stretching frequencies for C=N (∼1600 cm) and S–C (∼680 cm) confirm functional groups.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 297.0922 for CHNS) .

Q. What biological activities are associated with benzimidazole derivatives like this compound?

Benzimidazoles exhibit antiviral, anticancer, and antimicrobial properties. For instance, 2-sulfanyl substitutions enhance DNA intercalation or enzyme inhibition (e.g., topoisomerase II). Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –NO) at the 6-position increase cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for mixed-phase benzimidazole derivatives?

Mixed-phase systems (e.g., 0.759:0.241 ratio in 2-n-butyl-6-chloro derivatives) require robust refinement protocols. Use SHELXL’s PART and SUMP instructions to model disorder. Validate against Fo-Fc maps and apply Hirshfeld surface analysis to assess packing efficiency. Cross-validate with spectroscopic data to rule out synthetic impurities .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound analogs?

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G**) predict electronic effects of substituents.

- Pharmacophore mapping : Align analogs using PyMOL to identify critical hydrogen-bonding motifs (e.g., sulfanyl groups as H-bond acceptors) .

- In vitro assays : Test against cell lines (e.g., MCF-7 for anticancer activity) with dose-response curves to quantify IC values .

Q. How can polymorphism or solvatomorphism impact the biological efficacy of this compound?

Polymorphs alter solubility and bioavailability. For example, a monoclinic vs. orthorhombic lattice may shift dissolution rates by >20%. Screen crystallization solvents (e.g., DMSO vs. ethanol) and use differential scanning calorimetry (DSC) to detect phase transitions. Pair with dissolution testing under physiological pH conditions .

Q. What methodologies are recommended for optimizing synthetic routes to reduce by-products in benzimidazole synthesis?

Q. How can pharmacokinetic studies be designed for this compound derivatives?

- In silico ADMET : Predict logP (e.g., 2.8–3.5) and CYP450 metabolism using SwissADME.

- In vivo models : Administer orally to rodents and collect plasma samples at intervals (0–24 hrs) for LC-MS analysis. Monitor metabolites like sulfoxides, which may retain activity .

Methodological Notes

- Crystallography : SHELXL’s TWIN and BASF commands are critical for twinned data .

- SAR Validation : Always cross-correlate computational predictions with wet-lab assays to avoid overfitting .

- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and refinement logs in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.